

GNE-886: Application Notes and Protocols for a TR-FRET-based Assay

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Compound of Interest

Compound Name: GNE-886

Cat. No.: B607699

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These application notes provide a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize the binding of the potent and selective inhibitor **GNE-886** to the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.

Introduction

GNE-886 is a highly selective inhibitor of the CECR2 bromodomain, a protein module involved in recognizing acetylated lysine residues on histones and other proteins.[1][2][3] The biological functions of many bromodomains are still under investigation, and selective inhibitors like **GNE-886** are crucial tools for elucidating their roles in health and disease.[1][3] TR-FRET is a robust and sensitive assay platform well-suited for high-throughput screening and inhibitor characterization. It relies on the transfer of energy from a long-lifetime donor fluorophore to a nearby acceptor fluorophore when they are brought into proximity, for example, by a protein-ligand interaction.

Principle of the GNE-886 TR-FRET Assay

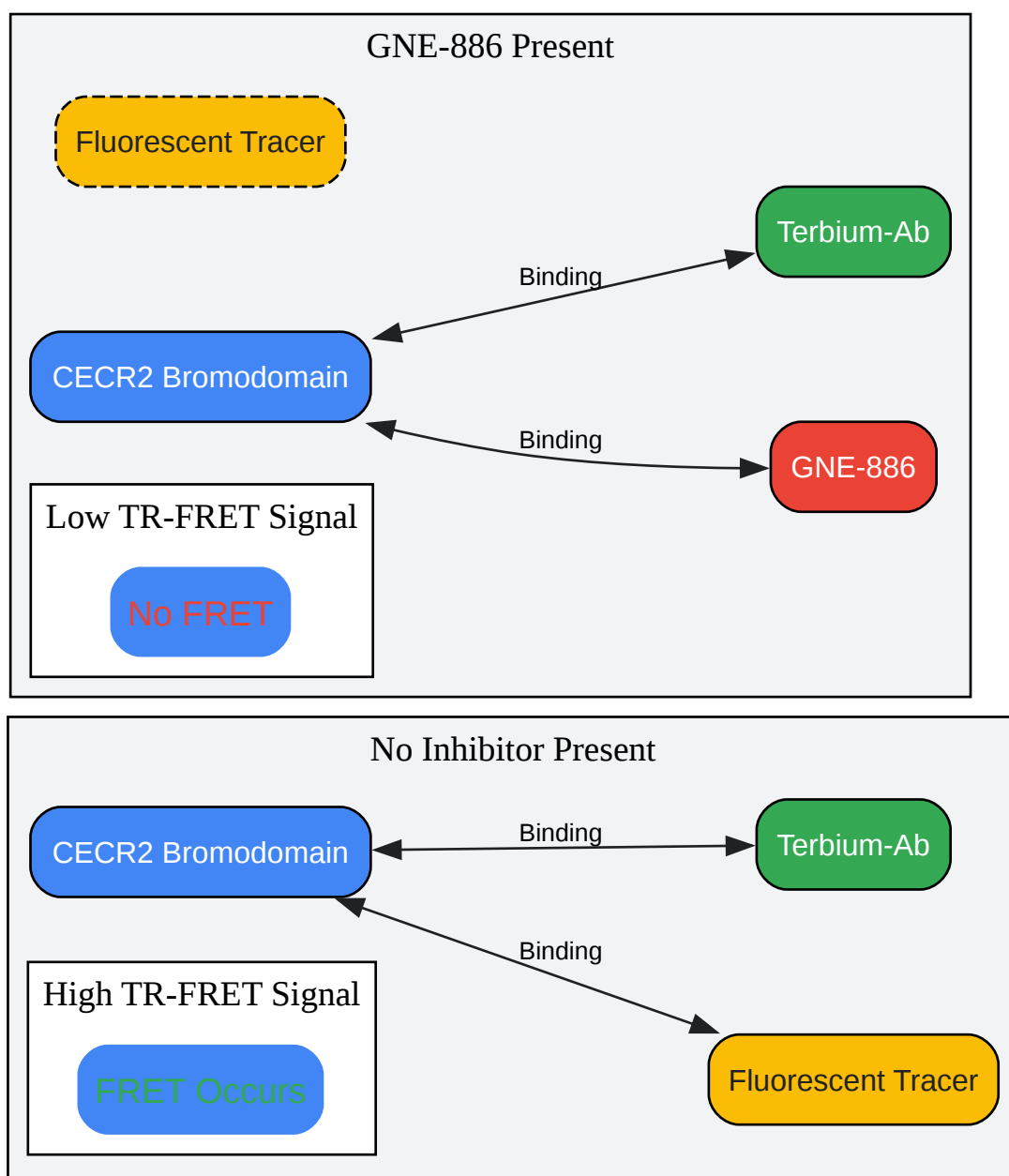
The **GNE-886** TR-FRET assay is a competitive binding assay. The key components are:

- CECR2 Bromodomain Protein: Typically, a recombinant form of the CECR2 bromodomain, often with an affinity tag (e.g., GST or His-tag) for detection.

- Tracer: A fluorescently labeled ligand that binds to the CECR2 bromodomain.
- Donor Fluorophore: A lanthanide chelate (e.g., Terbium) conjugated to an antibody that recognizes the affinity tag on the CECR2 protein.
- Acceptor Fluorophore: A fluorescent dye conjugated to the tracer.
- Inhibitor: The compound being tested for its ability to bind to the CECR2 bromodomain, in this case, **GNE-886**.

In the absence of an inhibitor, the tracer binds to the CECR2 bromodomain, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in FRET to the acceptor, producing a high TR-FRET signal. When **GNE-886** is introduced, it competes with the tracer for binding to the CECR2 bromodomain. This displacement of the tracer leads to an increase in the distance between the donor and acceptor, resulting in a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the inhibitor.

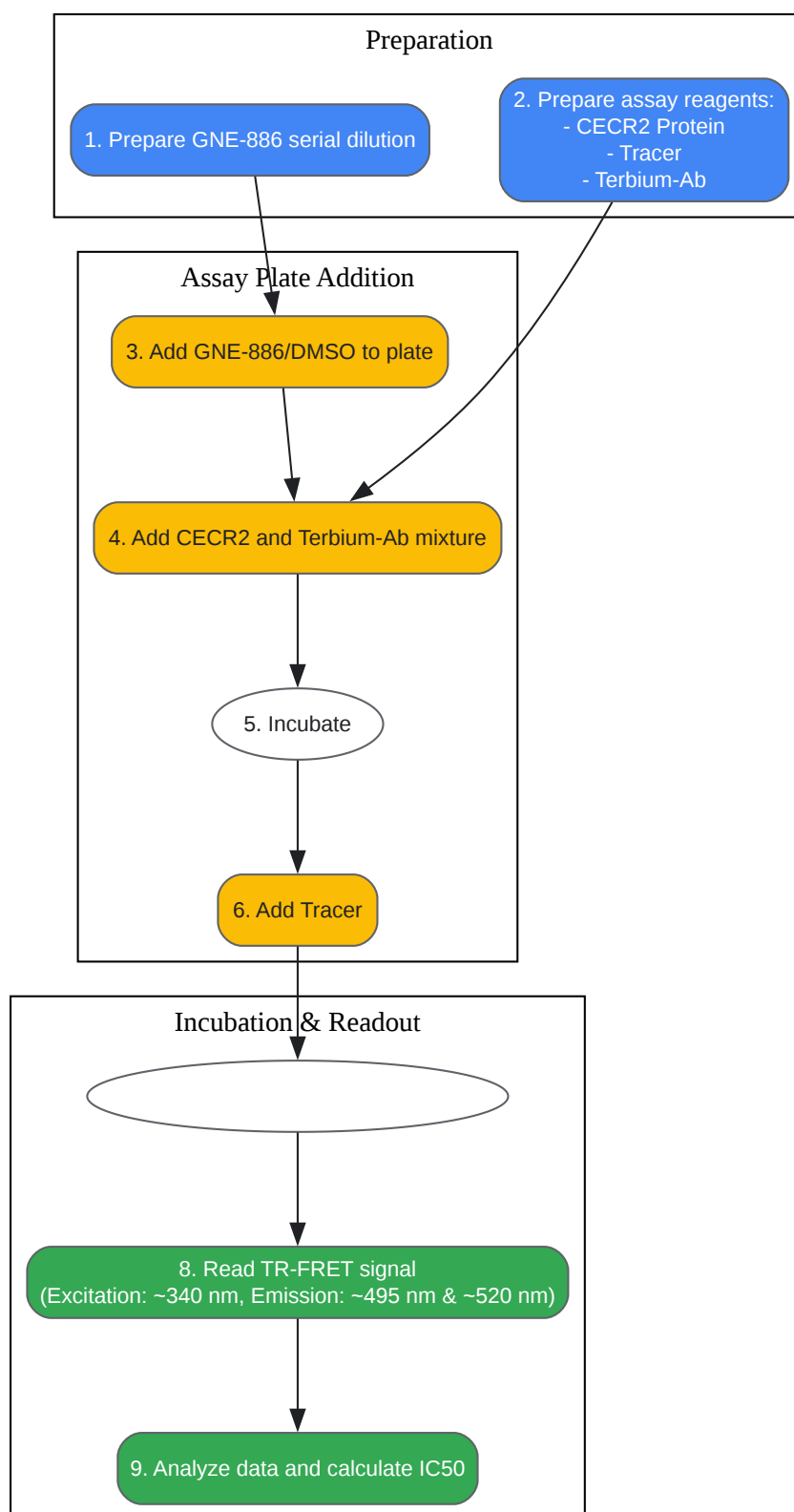
Signaling Pathway Diagram



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Caption: Competitive TR-FRET assay principle for **GNE-886**.

Experimental Workflow



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References

- 1. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. [osti.gov](https://www.osti.gov/) [[osti.gov](https://www.osti.gov/)]
- 3. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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